molecular formula C27H27ClN6OS B15084253 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide

Cat. No.: B15084253
M. Wt: 519.1 g/mol
InChI Key: GSITZTDGOVPSBN-RDRPBHBLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a chlorophenyl group, and a diethylamino group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide typically involves multiple steps, starting with the formation of the triazole ring. The process often includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl and Phenyl Groups: These groups are introduced through substitution reactions.

    Formation of the Sulfanyl Linkage:

    Condensation with Diethylamino Benzaldehyde: The final step involves the condensation of the intermediate with diethylamino benzaldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the carbonyl group, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its triazole ring and chlorophenyl group are known to interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests potential activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound is explored for its potential use in materials science. Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and chlorophenyl group are known to bind to specific sites on these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide
  • 2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide

Uniqueness

The uniqueness of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide lies in its specific combination of functional groups. The presence of the triazole ring, chlorophenyl group, and diethylamino group provides a unique chemical environment that can interact with various biological targets in a specific manner. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C27H27ClN6OS

Molecular Weight

519.1 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C27H27ClN6OS/c1-3-33(4-2)23-14-10-20(11-15-23)18-29-30-25(35)19-36-27-32-31-26(21-8-6-5-7-9-21)34(27)24-16-12-22(28)13-17-24/h5-18H,3-4,19H2,1-2H3,(H,30,35)/b29-18+

InChI Key

GSITZTDGOVPSBN-RDRPBHBLSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.